molecular formula C5H12N2 B12399096 2-Methylpiperazine-d7

2-Methylpiperazine-d7

Cat. No.: B12399096
M. Wt: 107.21 g/mol
InChI Key: JOMNTHCQHJPVAZ-YBFHXMESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpiperazine-d7 is a deuterium-labeled derivative of 2-Methylpiperazine. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C5H5D7N2, and it is primarily used in scientific research as a tracer for quantitation during the drug development process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 2-Methylpiperazine-d7, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, or one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine . These methods are preferred due to their high selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpiperazine-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts for cyclization, and basic conditions for aza-Michael addition reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions yields 2-substituted chiral piperazines .

Mechanism of Action

The mechanism of action of 2-Methylpiperazine-d7 involves its incorporation into drug molecules as a stable isotope. This deuteration can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development . The molecular targets and pathways involved depend on the specific drug molecule into which this compound is incorporated.

Properties

Molecular Formula

C5H12N2

Molecular Weight

107.21 g/mol

IUPAC Name

2,2,3,3,5,5,6-heptadeuterio-6-methylpiperazine

InChI

InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/i2D2,3D2,4D2,5D

InChI Key

JOMNTHCQHJPVAZ-YBFHXMESSA-N

Isomeric SMILES

[2H]C1(C(NC(C(N1)([2H])[2H])([2H])C)([2H])[2H])[2H]

Canonical SMILES

CC1CNCCN1

Origin of Product

United States

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